6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic compound that features a tetrahydropyrimidine ring substituted with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminobenzaldehyde with guanidine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aminophenyl group can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(3-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one: This compound has a similar structure but features a pyridazinone ring instead of a tetrahydropyrimidine ring.
5-(3-Aminophenyl)-2-(2-thienyl)pyridine: This compound contains a thienyl-pyridine moiety and is used in coordination chemistry.
Uniqueness
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H14N4 |
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Molecular Weight |
190.25 g/mol |
IUPAC Name |
6-(3-aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C10H14N4/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-3,6,9H,4-5,11H2,(H3,12,13,14) |
InChI Key |
YOONREHDPPMGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
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